6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and various substituents such as ethyl, hydroxy, methoxyphenyl, morpholino, and methyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the Pechmann condensation, which is used to form the chromen-4-one core. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid .
The morpholino and methoxyphenyl groups are usually introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with halogenated intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: A simpler chromen-4-one derivative with similar biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl): Another chromen-4-one derivative with methoxy and hydroxy substituents.
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: A related compound with a formyl group and similar biological properties.
Uniqueness
6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and morpholino group, in particular, enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C27H28N2O5S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C27H28N2O5S/c1-4-17-13-20-25(31)21(27-28-16(2)15-35-27)14-34-26(20)22(24(17)30)23(29-9-11-33-12-10-29)18-5-7-19(32-3)8-6-18/h5-8,13-15,23,30H,4,9-12H2,1-3H3 |
InChI Key |
QTNDSMLVNDGMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)C(C3=CC=C(C=C3)OC)N4CCOCC4)OC=C(C2=O)C5=NC(=CS5)C |
Origin of Product |
United States |
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